Coumarin175
Description
General Overview and Significance in Contemporary Research
Coumarin (B35378) and its derivatives are a significant class of organic compounds characterized by a benzopyrone scaffold. nih.govresearchgate.netorientjchem.org This core structure, consisting of a fused benzene (B151609) and α-pyrone ring, provides a platform for extensive chemical modification, leading to a wide array of derivatives with diverse properties. nih.govmdpi.comresearchgate.net In contemporary chemical research, coumarin derivatives are highly valued for their applications in various fields, including medicinal chemistry, materials science, and as fluorescent probes. acs.orgresearchgate.net Their unique photophysical properties, such as high fluorescence quantum yields and sensitivity to their microenvironment, make them particularly useful in the development of sensors and imaging agents. nih.govchim.it The versatility of the coumarin scaffold allows for the synthesis of molecules with tailored electronic and biological characteristics, driving their continued exploration in the development of novel functional materials and therapeutic agents. mdpi.comresearchgate.netfrontiersin.org
Historical Context of Coumarin Derivatives in Chemical Sciences
The study of coumarins dates back to 1820, when the parent compound, coumarin, was first isolated from tonka beans (Dipteryx odorata) by Vogel. nih.govresearchgate.netnih.gov Initially mistaken for benzoic acid, its true nature was later clarified by French pharmacist Guibourt. wikipedia.org The first successful synthesis of coumarin was achieved by William Henry Perkin in 1868, a landmark achievement that opened the door for the preparation of a wide range of derivatives. wikipedia.org Historically, coumarin derivatives have played a crucial role in the development of various commercial products, including fragrances and pharmaceuticals. researchgate.netiarc.fr The discovery of the anticoagulant properties of dicoumarol, a naturally occurring coumarin derivative, was a pivotal moment that spurred significant research into the medicinal applications of this class of compounds. researchgate.netwikipedia.orgtandfonline.com Over the decades, numerous synthetic methodologies have been developed, such as the Pechmann condensation, Knoevenagel condensation, and Perkin reaction, enabling the creation of a vast library of coumarin derivatives with diverse functionalities. orientjchem.orgnih.govwikipedia.org
Scope of the Academic Investigation on Coumarin 175 and Related Scaffolds
This article focuses specifically on the chemical compound Coumarin 175 . The investigation will delve into its fundamental chemical and physical properties, including its molecular structure and spectroscopic data. A significant portion of the analysis will be dedicated to the synthetic routes employed for its preparation, providing a detailed look at the reaction mechanisms and conditions. Furthermore, the photophysical properties of Coumarin 175, such as its absorption and emission characteristics, will be examined in detail. The application of Coumarin 175 as a fluorescent dye and its utility in various research contexts will also be explored. This investigation is strictly limited to the scientific and technical aspects of Coumarin 175 and its related chemical scaffolds, excluding any discussion of dosage, administration, or safety profiles.
Chemical and Physical Properties of Coumarin 175
| Property | Value |
| CAS Number | 29197-94-2 |
| Molecular Formula | C₁₁H₁₀NNaO₅S |
| Molecular Weight | 291.26 g/mol |
| IUPAC Name | sodium;[(4-methyl-2-oxochromen-7-yl)amino]methanesulfonate |
| Appearance | Light yellow crystalline powder |
| Water Solubility | Slightly soluble |
| Topological Polar Surface Area | 104 Ų |
| InChI Key | CMIXPEKWARLEBM-UHFFFAOYSA-M |
This table is generated based on data from multiple sources. nih.govalfa-chemistry.comchembk.com
Synthesis of Coumarin Derivatives
The synthesis of coumarin derivatives can be achieved through various established chemical reactions. Some of the most prominent methods include:
Pechmann Condensation: This method involves the reaction of a phenol (B47542) with a β-keto ester in the presence of an acid catalyst. nih.govwikipedia.org
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, often catalyzed by a weak base. orientjchem.orgnih.govvjas.vn
Perkin Reaction: This reaction synthesizes α,β-unsaturated aromatic acids and involves the condensation of an aromatic aldehyde and an acid anhydride (B1165640) in the presence of an alkali salt of the acid. wikipedia.org
Wittig Reaction: This reaction involves the use of a phosphorus ylide to convert a ketone or aldehyde to an alkene. nih.gov
Suzuki Cross-Coupling Reaction: This palladium-catalyzed reaction is used to create carbon-carbon bonds and has been employed in the synthesis of aryl-substituted coumarins. nih.govacs.org
A patented method for synthesizing coumarin compounds, including derivatives like Coumarin 175, involves the condensation of substituted phenols and cinnamic acid derivatives catalyzed by an ionic liquid. Another approach involves a multi-step synthesis starting with the transesterification of 7-hydroxy-4-methylcoumarin followed by a Fries rearrangement.
Photophysical Properties and Applications
Coumarin derivatives are well-regarded for their significant photophysical properties, which are central to their application in various advanced research areas. acs.orgnih.gov These properties include:
Fluorescence: Many coumarin derivatives exhibit strong fluorescence with high quantum yields. nih.govchim.it
Large Stokes Shifts: They often display a significant difference between the wavelengths of maximum absorption and emission, which is advantageous in fluorescence-based detection methods. nih.govacs.org
Solvatochromism: The absorption and emission spectra of coumarin derivatives can be sensitive to the polarity of the solvent, a property known as solvatochromism. chim.it
Intramolecular Charge Transfer (ICT): The presence of electron-donating and electron-withdrawing groups can lead to intramolecular charge transfer upon excitation, influencing the photophysical behavior. nih.govchim.itnih.gov
Excited-State Intramolecular Proton Transfer (ESIPT): Certain structural arrangements can facilitate the transfer of a proton in the excited state, leading to dual emission and large Stokes shifts. acs.orgresearchgate.netrsc.orgnih.gov
Due to these properties, Coumarin 175 is primarily utilized as a fluorescent dye. Its applications in chemical research include:
Fluorescent Probes: It is used in biological and chemical assays to visualize and study various processes.
Dye Lasers: The strong fluorescence and photostability of some coumarin derivatives make them suitable as gain media in dye lasers.
Analytical Chemistry: It is employed in spectroscopic techniques for the detection and quantification of molecules.
Structure
2D Structure
Properties
CAS No. |
29197-94-2 |
|---|---|
Molecular Formula |
C11H11NNaO5S |
Molecular Weight |
292.27 g/mol |
IUPAC Name |
sodium;[(4-methyl-2-oxochromen-7-yl)amino]methanesulfonate |
InChI |
InChI=1S/C11H11NO5S.Na/c1-7-4-11(13)17-10-5-8(2-3-9(7)10)12-6-18(14,15)16;/h2-5,12H,6H2,1H3,(H,14,15,16); |
InChI Key |
JDPDVEXONMDODL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NCS(=O)(=O)[O-].[Na+] |
Other CAS No. |
29197-94-2 |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Derivatization Strategies
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Coumarin (B35378) Conjugation
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is a cornerstone of "click" chemistry, valued for its high efficiency and selectivity in creating 1,2,3-triazole linkages. nih.govbham.ac.uk This methodology has been effectively applied to coumarin chemistry, allowing for the conjugation of coumarin scaffolds with other molecular entities. scielo.org.mx The process is particularly useful for creating fluorescent probes, where the coumarin acts as a fluorophore, and for developing new bioactive compounds. nih.govunits.it
A typical procedure involves converting 7-hydroxy-4-methylcoumarin (Coumarin 175) into an alkyne-containing intermediate. scielo.org.mx This is achieved by treating Coumarin 175 with propargyl bromide in the presence of a base like potassium carbonate to yield an O-propargylated product. scielo.org.mx This alkyne intermediate is then reacted with various organic azides in the presence of a copper(I) catalyst, which is often generated in situ from a copper(II) source (e.g., CuSO₄) and a reducing agent like sodium ascorbate, to form the desired coumarin-triazole conjugate. nih.govscielo.org.mxnih.gov
Microwave-Assisted Synthesis Protocols
To improve reaction efficiency and reduce reaction times, microwave-assisted synthesis has been adopted for the CuAAC of coumarin derivatives. scielo.org.mx Conventional heating methods for these reactions can require long durations, often between 18 to 24 hours, which can lead to the formation of side products. scielo.org.mx In contrast, microwave irradiation can significantly accelerate the cycloaddition. scielo.org.mxunits.it For the synthesis of coumarin derivatives linked to 1,2,3-triazoles, subjecting the O-propargylated coumarin intermediate and an azide (B81097) to microwave irradiation at 90 °C can lead to the desired product with high efficiency and fewer side products in a much shorter time frame. scielo.org.mx This approach is noted for being less time-consuming and highly efficient. scielo.org.mx
Exploration of Aliphatic, Acyclic, and Cyclic Azides in Cycloaddition Reactions
While many CuAAC applications involving coumarins have utilized aromatic azides, recent research has expanded to include a wider variety of azide types. scielo.org.mx The scope of the reaction has been successfully extended to aliphatic, acyclic, and cyclic azides. scielo.org.mx This diversification is challenging because aliphatic azides are often less reactive and more stable in reaction media, potentially requiring longer reaction times for complete conversion. scielo.org.mx Despite these challenges, the use of microwave-assisted protocols has facilitated the successful conjugation of these diverse azides with the coumarin core, enabling the synthesis of a broad array of functionalized compounds. scielo.org.mx
Table 1: Microwave-Assisted CuAAC for Coumarin-Triazole Synthesis
| Starting Material | Reagents | Conditions | Outcome | Source |
|---|---|---|---|---|
| 7-hydroxy-4-methyl coumarin (Coumarin 175) | 1. Propargyl bromide, K₂CO₃ | N/A | O-propargylated alkyne intermediate | scielo.org.mx |
Contemporary Approaches to Coumarin Core Functionalization
Modern synthetic strategies for functionalizing the coumarin core focus on efficiency, atom economy, and green chemistry principles. These include photocatalytic methods, the use of ionic liquids, and an emphasis on catalyst recycling.
Photocatalytic One-Pot Synthesis
Photocatalysis under visible light is an emerging sustainable and efficient method for producing coumarin derivatives. researchgate.net This approach often allows reactions to proceed under mild, room-temperature conditions, eliminating the need for harsh reagents. researchgate.net
One notable one-pot method allows for the synthesis of 3-alkyl coumarins from simple salicylaldehydes. researchgate.netnih.gov The process involves an initial Wittig reaction to form the coumarin ring, which then undergoes an in-situ alkylation. nih.gov This reaction can be catalyzed by an iridium-based photocatalyst, such as Ir(ppy)₃, and irradiated with blue LEDs at room temperature. nih.gov While this method builds the functionalized coumarin core rather than modifying a pre-existing Coumarin 175, it exemplifies a modern strategy for accessing functionalized coumarins with high tolerance for various functional groups.
Ionic Liquid-Catalyzed Condensation
Ionic liquids (ILs) are increasingly used as environmentally benign catalysts and solvents in organic synthesis due to their unique properties, such as low volatility and high thermal stability. primescholars.com They have proven effective in catalyzing condensation reactions for coumarin synthesis, such as the Pechmann, Knoevenagel, and Claisen reactions. nih.govderpharmachemica.comscispace.com
A patented method describes the synthesis of coumarin derivatives, including Coumarin 175, through the condensation of a substituted phenol (B47542) with a cinnamic acid derivative, catalyzed by a 1-methyl-3-butylsulfonate ionic liquid. The reaction is heated to 120°C for 3 hours, achieving yields of 77–83%. Similarly, Brønsted acidic ionic liquids have been employed to catalyze the Pechmann condensation of phenols and β-ketoesters under solvent-free conditions, producing coumarins in high yields with short reaction times. oiccpress.com The use of ILs can play a dual role as both solvent and catalyst. ajol.info
Green Chemistry Approaches and Catalyst Recycling Strategies
Green chemistry principles are central to many modern coumarin synthesis methods, emphasizing the reduction of hazardous waste and the use of recyclable catalysts. ajol.info
Catalyst Recycling: A significant advantage of using ionic liquids is the ease of catalyst recovery and reuse. primescholars.com After a reaction, the product can be separated, and the ionic liquid can be recovered from the aqueous phase and reused for subsequent reactions with only a modest loss in activity. nih.govajol.info Cation exchange resins also serve as effective and recyclable catalysts for the von Pechmann reaction. acs.org
Green Catalysts and Solvents: Beyond ionic liquids, other eco-friendly catalysts have been developed. Fly ash, a byproduct from thermal power stations, has been successfully used as a catalyst for the Pechmann condensation to synthesize Coumarin 175 under solvent-free microwave irradiation. derpharmachemica.com This method is noted for being economical and clean. derpharmachemica.com Water is also utilized as a green solvent, with some procedures using Brønsted acid ionic liquids in water to facilitate the reaction. ajol.info
Solvent-Free Conditions: Many green protocols for coumarin synthesis are performed under solvent-free conditions, which avoids the use of expensive and hazardous organic solvents and simplifies the reaction workup. primescholars.comderpharmachemica.com
Table 2: Comparison of Contemporary Synthesis Methods for Coumarin Derivatives
| Method | Catalyst | Key Conditions | Yield (%) | Advantages | Source |
|---|---|---|---|---|---|
| Photocatalytic One-Pot Synthesis | Ir(ppy)₃ | Blue LEDs, Room Temp. | Moderate | Mild conditions, broad substrate scope | nih.gov |
| Ionic Liquid-Catalyzed Condensation | 1-methyl-3-butylsulfonate | 120°C, 3h | 77-83 | Eco-friendly, catalyst recyclable |
| Fly Ash-Catalyzed Condensation | Fly ash | Microwave (300W), Solvent-free | 98 | Green, economical, avoids organic solvents | derpharmachemica.com |
Solvent-Free Condensation Reactions (Pechmann and Knoevenagel)
Solvent-free synthesis methodologies represent a significant advancement in green chemistry, offering benefits such as waste minimization, operational simplicity, and often, more straightforward product purification. For the synthesis of coumarin scaffolds, the Pechmann and Knoevenagel condensations are cornerstone reactions that have been successfully adapted to solvent-free conditions.
The Pechmann condensation is a widely utilized method for synthesizing coumarins from phenols and β-ketoesters in the presence of an acid catalyst. chemmethod.comacs.org Recent advancements have demonstrated the efficacy of this reaction under solvent-free conditions, often enhanced by techniques like microwave irradiation or mechanical ball milling. mdpi.comamazonaws.comcem.com For instance, the synthesis of 7-amino-4-methylcoumarin (B1665955), the core of Coumarin 175, can be achieved with high efficiency by reacting m-aminophenol with ethyl acetoacetate (B1235776) using a catalyst like indium(III) chloride (InCl₃) in a high-speed ball mill. mdpi.com This mechanochemical approach is rapid, environmentally friendly, and proceeds at room temperature. mdpi.com Other solid acid catalysts, including KHSO₄, Amberlyst-15, and zirconia-based materials, have also proven effective in promoting solvent-free Pechmann condensations. alfa-chemistry.comresearchgate.netresearchgate.net
The Knoevenagel condensation provides another versatile route to coumarins, typically involving the reaction of a salicylaldehyde (B1680747) derivative with an active methylene (B1212753) compound, catalyzed by a base like piperidine. nih.gov This reaction has also been adapted to solvent-free conditions, frequently accelerated by microwave energy. cem.com This method allows for the rapid synthesis of various coumarin derivatives from simple precursors. vjas.vn The use of ionic liquids as both catalyst and reaction medium, or solid catalysts like selenium-promoted zirconia, further expands the scope of green, solvent-free Knoevenagel condensations for preparing coumarin structures. researchgate.netjocpr.com
| Starting Phenol | Product | Catalyst | Time (min) | Yield (%) |
|---|---|---|---|---|
| m-Aminophenol | 7-Amino-4-methylcoumarin | InCl₃ | 10 | 92 |
| Resorcinol | 7-Hydroxy-4-methylcoumarin | InCl₃ | 5 | 95 |
| m-Methoxyphenol | 7-Methoxy-4-methylcoumarin | InCl₃ | 20 | 80 |
Strategic Substituent Introduction for Tailored Functionality
The functional properties of coumarins are highly dependent on the nature and position of substituents on the benzopyrone ring. Strategic derivatization at the C-3, C-4, and C-7 positions is crucial for tuning the molecule's photophysical and biological characteristics. nih.gov
Functionalization at C-3, C-4, and C-7 Positions
C-7 Position : The C-7 position is critical for modulating the fluorescence properties of coumarins. Introducing an electron-donating group, such as an amino or hydroxyl group, at this position is a common strategy to produce strong fluorescence. acs.org The 7-amino group is a particularly versatile handle for further modification. It can be alkylated or acylated to attach various functional moieties or linker groups. nih.gov For instance, 7-amino-4-(trifluoromethyl)coumarin (B1665040) is widely used as a fluorogenic reporter; its amino group can be linked to substrates to create probes for enzyme assays. thermofisher.inmedchemexpress.com Modern synthetic methods, such as the Buchwald-Hartwig cross-coupling or the Smiles rearrangement, provide efficient, transition-metal-free routes to synthesize N-substituted 7-aminocoumarins from the more readily available 7-hydroxycoumarins. nih.govnih.gov
C-4 Position : The substituent at the C-4 position significantly influences the coumarin's properties. In the Pechmann condensation, the C-4 substituent is determined by the choice of the β-ketoester. For example, using ethyl 4,4,4-trifluoroacetoacetate in a reaction with 3-aminophenol (B1664112) yields 7-amino-4-(trifluoromethyl)coumarin. thermofisher.in This trifluoromethyl group is known to enhance the photostability and quantum yield of the fluorophore. ossila.com Further functionalization at the C-4 position of an existing coumarin ring can be achieved through methods like C-H alkenylation. nih.gov
C-3 Position : The C-3 position is another key site for modification. Coumarin-3-carboxylic acids serve as important intermediates for a variety of C-3 functionalizations through decarboxylative reactions. ias.ac.in This allows for the introduction of aryl, alkyl, and other groups. ias.ac.in Direct C-H functionalization, often catalyzed by transition metals like palladium or ruthenium, has also emerged as a powerful tool for introducing substituents at the C-3 position with high regioselectivity. nih.gov
Integration of Amino Acids and Peptides into Coumarin Scaffolds
The conjugation of amino acids and peptides to a coumarin scaffold is a widely employed strategy, particularly for the development of fluorogenic substrates for detecting protease activity. medchemexpress.com The highly fluorescent nature of 7-aminocoumarin (B16596) derivatives is typically quenched when the amino group is part of an amide bond. Upon enzymatic cleavage of the amide bond by a specific peptidase, the free 7-aminocoumarin is released, resulting in a strong fluorescent signal. medchemexpress.com
7-Amino-4-(trifluoromethyl)coumarin (AFC) is a common fluorophore used for this purpose. medchemexpress.com Peptides can be coupled to the 7-amino group of AFC to create specific substrates for enzymes like caspases, which are key mediators of apoptosis. medchemexpress.com For example, the peptide sequence Asp-Glu-Val-Asp (DEVD) is attached to AFC to create Ac-DEVD-AFC, a substrate used to measure the activity of caspase-3. medchemexpress.com Similarly, coumarin-3-carboxylic acid can be coupled with various amino acid esters using standard peptide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt) to generate a range of coumarin-amino acid conjugates. mdpi.com
| Coumarin Scaffold | Conjugated Moiety | Target Enzyme Class | Reference |
|---|---|---|---|
| 7-Amino-4-(trifluoromethyl)coumarin (AFC) | N-acetyl-Asp-Glu-Val-Asp (Ac-DEVD) | Caspases | medchemexpress.com |
| 7-Amino-4-(trifluoromethyl)coumarin (AFC) | γ-Glutamyl | γ-Glutamyltranspeptidase | medchemexpress.com |
| Coumarin-3-carboxylic acid | Glycine methyl ester | General Conjugate | mdpi.com |
| 7-Aminocoumarin-4-acetic acid (ACA) | Dipeptides | Dipeptidyl peptidases | acs.org |
Sonogashira Coupling for Extended Conjugated Systems
The Sonogashira coupling is a powerful and versatile cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.org In coumarin chemistry, this reaction is employed to extend the π-conjugated system of the molecule, which can significantly alter its photophysical properties, often leading to red-shifted absorption and emission spectra. thermofisher.in
The reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgwikipedia.org To apply this to a coumarin scaffold, a halogen atom (typically iodine or bromine) is first installed at a desired position on the coumarin ring (e.g., C-3, C-4, or C-7). This halo-coumarin is then reacted with a terminal alkyne, such as a substituted phenylacetylene, under Sonogashira conditions. This methodology provides a direct route to phenylethynyl-substituted coumarins, which are valuable as fluorescent dyes and materials for electronic applications. thermofisher.in While traditional methods require copper, copper-free Sonogashira protocols have also been developed to avoid the formation of undesired alkyne homocoupling (Glaser coupling) byproducts. rsc.org
Advanced Spectroscopic Characterization Techniques
High-Resolution Structural Elucidation
High-resolution techniques are employed to confirm the precise molecular structure of Coumarin (B35378) 175, ensuring that the synthesized compound has the correct atomic connectivity and stereochemistry.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For Coumarin 175, which is based on the 7-amino-4-methylcoumarin (B1665955) scaffold, both ¹H-NMR and ¹³C-NMR provide critical data for confirming its identity. researchgate.netjmchemsci.com
In ¹H-NMR spectroscopy, the chemical shifts of protons provide information about their local electronic environment. For the 7-amino-4-methylcoumarin core, characteristic signals are expected in the aromatic region (for protons on the benzene (B151609) ring), a singlet for the vinyl proton at the C3 position, and a singlet for the methyl group at the C4 position. jmchemsci.comchemmethod.comchemicalbook.com The protons of the sulfomethyl group [(SO₂CH₂)Na] in Coumarin 175 would also present a distinct signal.
¹³C-NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom in the molecule. jmchemsci.comscribd.com Key signals include the carbonyl carbon of the lactone ring, carbons of the aromatic ring, and the methyl carbon. jmchemsci.comscirp.orgacs.org The specific substitution pattern of Coumarin 175 influences these shifts, allowing for unambiguous structural confirmation. arkat-usa.org Theoretical calculations using methods like Density Functional Theory (DFT) can be used to predict NMR shifts, which are then compared with experimental data for validation. arkat-usa.org
Table 1: Representative ¹H-NMR and ¹³C-NMR Spectral Data for the 7-Amino-4-Methylcoumarin Core
| Atom | ¹H-NMR Chemical Shift (ppm) | ¹³C-NMR Chemical Shift (ppm) |
| C2 (C=O) | - | ~162.2 |
| C3 (CH) | ~6.0-6.4 | ~115.8 |
| C4 (C-CH₃) | - | ~153.0 |
| C4a | - | ~127.5 |
| C5 (CH) | ~7.4 | ~125.1 |
| C6 (CH) | ~6.6 | ~129.0 |
| C7 (C-N) | - | ~151.8 |
| C8 (CH) | ~6.6 | ~130.1 |
| C8a | - | ~132.6 |
| CH₃ | ~2.3-2.4 | ~28.3 |
| NH₂ | ~4.1 | - |
| Note: Data are representative values for the 7-amino-4-methylcoumarin core structure and may vary based on solvent and experimental conditions. Specific data for Coumarin 175's sulfomethyl group is not detailed in the general literature. Sources: jmchemsci.comchemicalbook.com |
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns. For Coumarin 175, various MS techniques are employed for comprehensive characterization.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula. The parent compound of Coumarin 175, 7-amino-4-methylcoumarin, has a molecular formula of C₁₀H₉NO₂ and an exact mass of approximately 175.0633 Da. nih.govmassbank.jp
Electron Impact (EI) and Electrospray Ionization (ESI) are common ionization methods used for coumarins. A characteristic fragmentation pattern for the coumarin nucleus involves the loss of a carbon monoxide (CO) molecule, resulting in a fragment with a mass difference of 28 Da (M-28). dergipark.org.tr In the case of 7-amino-4-methylcoumarin, the molecular ion peak [M+H]⁺ is observed at m/z 176, and a major fragment is seen at m/z 148, corresponding to this loss of CO. nih.gov Other fragments can arise from the loss of the methyl group or cleavage of the amine group. dergipark.org.tr
Coupling mass spectrometry with chromatographic techniques like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS) allows for the separation of components in a mixture before MS analysis. dergipark.org.trresearchgate.net Advanced MS-MS techniques, such as those using Time-of-Flight (TOF) or Quadrupole-Ion Trap analyzers, enable detailed structural analysis by fragmenting selected ions and analyzing the resulting daughter ions, which is essential for identifying metabolites or degradation products. massbank.jpcapes.gov.br
Table 2: Common Mass Spectrometry Fragments for 7-Amino-4-Methylcoumarin
| m/z Value | Proposed Fragment | Significance |
| 176 | [M+H]⁺ | Molecular Ion Peak |
| 175 | [M]⁺ | Molecular Ion Peak |
| 147 | [M-CO]⁺ | Loss of Carbon Monoxide from the lactone ring |
| 132 | [M-CO-CH₃]⁺ | Subsequent loss of the methyl group |
| 119 | [M-CO-HCN]⁺ or [M-2CO]⁺ related | Complex fragmentation of the heterocyclic ring |
| 91 | C₇H₇⁺ | Tropylium ion, common in aromatic compounds |
| Note: Fragmentation data is based on the core 7-amino-4-methylcoumarin structure. Sources: chemicalbook.comnih.govdergipark.org.tr |
Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net The FTIR spectrum of Coumarin 175 is characterized by several key absorption bands that confirm its structure. chemmethod.comdergipark.org.tr
The most prominent feature in the IR spectrum of a coumarin is the strong absorption band corresponding to the stretching vibration of the lactone carbonyl group (C=O), which typically appears in the range of 1660-1730 cm⁻¹. arkat-usa.orgdergipark.org.trscielo.org.za The exact position depends on the substituents on the coumarin ring. Aromatic C=C stretching vibrations are observed in the 1500-1620 cm⁻¹ region. The C-O stretching of the lactone ring also gives rise to strong bands. For Coumarin 175, additional peaks corresponding to the N-H stretching of the amino group (around 3200-3450 cm⁻¹) and the S=O stretching of the sulfonate group would be expected. chemmethod.comdergipark.org.tr
Table 3: Characteristic FTIR Absorption Bands for Substituted Coumarins
| Functional Group | Typical Wavenumber (cm⁻¹) | Vibration Type |
| N-H (Amine) | 3200 - 3450 | Stretching |
| C-H (Aromatic) | 3000 - 3100 | Stretching |
| C=O (Lactone) | 1660 - 1730 | Stretching |
| C=C (Aromatic) | 1500 - 1620 | Stretching |
| C-O (Ester) | 1200 - 1300 | Stretching |
| S=O (Sulfonate) | 1340-1360 (asymmetric), 1150-1165 (symmetric) | Stretching |
| Note: Values are representative and can shift based on the specific molecular structure and sample state. Sources: chemmethod.comarkat-usa.orgdergipark.org.trscielo.org.za |
Mass Spectrometry (MS, HRMS, LC-MS, GC-MS, MS-Time-of-Flight, MS-Ion Trap, MS-MS Tandem Quadrupole-Time-of-Flight)
Chromatographic Separation and Purity Assessment
Chromatographic methods are essential for separating Coumarin 175 from reaction byproducts and starting materials, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of coumarin derivatives. mdpi.com For Coumarin 175, a reversed-phase HPLC method is typically employed, using a nonpolar stationary phase (like C18) and a polar mobile phase, often a mixture of water/acetonitrile or water/methanol (B129727) with an acid modifier like acetic or formic acid. researchgate.netnih.gov
Purity is assessed by injecting the sample and observing the resulting chromatogram. An ideal pure sample gives a single, sharp, and symmetrical peak. The area of this peak is proportional to the concentration of the compound. Diode Array Detection (DAD) provides UV-Vis spectra across a range of wavelengths for the eluting peak, which helps in peak identification and purity assessment.
Given that Coumarin 175 is a fluorescent dye, Fluorescence Detection (FLD) offers significantly higher sensitivity and selectivity compared to DAD. researchgate.netnih.govnih.gov The compound is excited at a specific wavelength (λex), and the emitted light is measured at a longer wavelength (λem). This makes FLD particularly suitable for detecting trace amounts of the dye. researchgate.netnih.govscirp.org
Table 4: Typical HPLC Method Parameters for Coumarin Analysis
| Parameter | Typical Condition |
| Column | Reversed-Phase C18 (e.g., 100 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile/Water or Methanol/Water with 0.1% Formic/Acetic Acid |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | DAD (e.g., 280-320 nm), FLD (e.g., Ex: 320 nm, Em: 450 nm) |
| Column Temperature | 25 - 40 °C |
| Note: Conditions are general and require optimization for specific coumarin derivatives. Sources: researchgate.netnih.govscirp.org |
Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes columns packed with smaller particles (typically sub-2 µm). vup.sk This results in significantly higher resolution, improved sensitivity, and much faster analysis times compared to conventional HPLC. vup.skresearchgate.net For the analysis of Coumarin 175, a UPLC method can reduce the run time from over 10 minutes to less than 5 minutes. vup.skptfarm.pl
The principles of separation and detection in UPLC are the same as in HPLC, with reversed-phase chromatography being the common mode. researchgate.netvup.skptfarm.pl The enhanced performance of UPLC makes it an excellent tool for high-throughput screening, quality control, and the analysis of complex samples containing multiple coumarin derivatives. vup.sk
Thin-Layer Chromatography (TLC) for Mixture Analysis and Quantification
Thin-Layer Chromatography (TLC) serves as a straightforward and rapid method for the analysis and quantification of coumarins, including Coumarin 175. mdpi.comresearchgate.net This technique is valuable for monitoring the progress of chemical reactions and for the initial purification of compounds. researchgate.netrsc.org For instance, preparative TLC on silica (B1680970) gel has been effectively used to purify coumarin derivatives. rsc.org
The separation of coumarins by TLC relies on the choice of a suitable mobile phase. A common solvent system for coumarins on silica gel plates is a mixture of toluene, ethyl acetate (B1210297), and glacial acetic acid. researchgate.net Another system involves cyclohexane (B81311) and ethyl acetate. akjournals.com The separated compounds on the TLC plate can be visualized under UV light, where coumarins often exhibit fluorescence at wavelengths of 254 nm and 366 nm. researchgate.netbiointerfaceresearch.com For quantitative analysis, densitometry can be employed to measure the concentration of the separated compounds directly on the TLC plate. akjournals.comadvancechemjournal.com A micellar TLC method using a mobile phase containing Tween-80 has been developed for the quantification of coumarin, offering a greener alternative to traditional solvent systems. advancechemjournal.com
The accuracy of TLC quantification can be validated through methods like the standard addition technique, which has shown good recovery rates for coumarin analysis. advancechemjournal.com The combination of TLC with other techniques, such as densitometry, provides a powerful tool for the quantitative analysis of coumarins in various mixtures. researchgate.net
Advanced Hyphenated Techniques (HPLC-Photodiode Array Detection-High-Resolution Mass Spectrometry-Solid-Phase Extraction-NMR)
The hyphenated technique of High-Performance Liquid Chromatography coupled with Photodiode Array Detection, High-Resolution Mass Spectrometry, Solid-Phase Extraction, and Nuclear Magnetic Resonance spectroscopy (HPLC-PDA-HRMS-SPE-NMR) is a powerful platform for the comprehensive analysis of complex mixtures containing coumarins. nih.govresearchgate.net This advanced analytical approach allows for the separation, identification, and structural elucidation of individual compounds, even those present in minor concentrations. nih.govresearchgate.net
The process begins with the separation of the mixture using HPLC. The use of different column chemistries, such as reversed-phase C18 and pentafluorophenyl, can provide orthogonal separations, enhancing the resolution of complex mixtures and aiding in the separation of regioisomers that are often difficult to distinguish. nih.govfrontiersin.org As the compounds elute from the HPLC column, they pass through a photodiode array (PDA) detector, which records their UV-visible absorption spectra. researchgate.netresearchgate.net This provides initial information about the class of compounds present, as coumarins exhibit characteristic UV spectra. researchgate.net
Following PDA detection, the eluent is split. A small portion is directed to a high-resolution mass spectrometer (HRMS) for accurate mass measurement, which helps in determining the elemental composition of the compounds. researchgate.net The remaining portion is passed through solid-phase extraction (SPE) cartridges, where the individual compounds are trapped and concentrated. researchgate.net These trapped compounds can then be eluted from the SPE cartridges and analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy to determine their complete chemical structure. nih.govresearchgate.net This integrated system has been successfully applied to the analysis of coumarins in plant extracts, leading to the identification and characterization of numerous, including novel, coumarin derivatives. nih.govresearchgate.net
Electronic Absorption and Emission Spectroscopy
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a fundamental technique for characterizing the electronic properties of Coumarin 175. The absorption of ultraviolet or visible light by the molecule promotes electrons from a lower energy ground state to a higher energy excited state. diva-portal.org The UV-visible absorption spectrum provides information about the electronic transitions within the molecule. diva-portal.org
For coumarin derivatives, the absorption spectra typically show distinct bands in the UV and visible regions. doi.org The position and intensity of these absorption bands are influenced by the molecular structure and the solvent environment. mdpi.com For example, the parent coumarin in alcohol exhibits maximum absorption (λmax) at approximately 274.5 nm and 312 nm. nih.gov Different substituents on the coumarin ring can cause shifts in the absorption maxima. mdpi.com
The molar extinction coefficient (ε), a measure of how strongly a substance absorbs light at a given wavelength, can be determined from the UV-visible spectrum and is a characteristic property of the compound. photochemcad.com For instance, Coumarin 1 has a molar extinction coefficient of 23,500 M⁻¹cm⁻¹ at its absorption maximum of 373.25 nm in ethanol. photochemcad.com
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique used to study the emission properties of fluorescent molecules like Coumarin 175. ias.ac.in Upon excitation with light of a suitable wavelength, the molecule is promoted to an excited electronic state. From this excited state, it can return to the ground state by emitting a photon, a process known as fluorescence. diva-portal.org
The fluorescence emission spectrum is typically a mirror image of the absorption spectrum and is shifted to longer wavelengths (a phenomenon known as the Stokes shift). researchgate.net The intensity and wavelength of the fluorescence emission are highly dependent on the molecular structure and the surrounding environment, such as solvent polarity and viscosity. mdpi.comias.ac.in This sensitivity makes coumarin derivatives useful as fluorescent probes in various chemical and biological applications. mdpi.com
The fluorescence of Coumarin 175 can be characterized by its excitation and emission spectra. The excitation spectrum shows the wavelengths of light that are most effective in inducing fluorescence, while the emission spectrum shows the distribution of wavelengths of the emitted light. researchgate.net
Detailed Analysis of Excitation and Emission Spectra
A detailed analysis of the excitation and emission spectra of Coumarin 175 provides valuable insights into its photophysical properties. The shape and position of these spectra are characteristic of the molecule and are influenced by its chemical environment. researchgate.net
The excitation spectrum ideally matches the absorption spectrum of the fluorophore. researchgate.net The emission spectrum reveals the wavelengths at which the molecule fluoresces most intensely. For example, the emission of a coumarin derivative immobilized on a silica surface showed spectra similar in shape to the chromophore in a methanol solution, indicating that the grafting process did not significantly alter its spectral properties. researchgate.net
The Stokes shift, which is the difference in wavelength between the absorption/excitation maximum and the emission maximum, is an important parameter. researchgate.net Significant geometry relaxation upon photoexcitation can lead to a large Stokes shift. researchgate.net The pH of the solution can also strongly influence the excitation and emission spectra of coumarins. For instance, the excitation spectrum of scopoletin (B1681571) shows a decrease in the peak around 340 nm and an increase in the band at 385 nm as the pH moves from 5.4 to 8.5. frontiersin.org
The following table summarizes the excitation and emission maxima for some coumarin derivatives in different environments.
Quantum Yield Determination and Optimization
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. acs.org The quantum yield is a critical parameter for fluorescent dyes and can range from 0 to 1. mdpi.com
The quantum yield of Coumarin 175 can be determined by comparing its fluorescence intensity to that of a standard with a known quantum yield, such as quinine (B1679958) sulfate. ias.ac.inmdpi.com The measurements are typically performed at low concentrations to avoid aggregation and inner-filter effects. ias.ac.inomlc.org
Several factors can influence the quantum yield of coumarins, including the molecular structure, solvent, and temperature. mdpi.comias.ac.in For instance, the introduction of an azetidinyl group at the 7-position of the coumarin scaffold has been shown to improve the photolysis quantum yield. rsc.org Similarly, stabilizing the cationic intermediate in coumarin photocages through allylic substitution can lead to a significant increase in the quantum yield. acs.orgnih.gov The quantum yield of some 7-dimethylamino coumarin derivatives can approach 1 in polymer matrices. mdpi.com
Optimization of the quantum yield is often a key goal in the design of new fluorescent probes and materials. This can be achieved through synthetic modifications to the coumarin structure to enhance its fluorescence properties and minimize non-radiative decay pathways. acs.orgnycu.edu.tw
The following table presents quantum yield data for various coumarin derivatives.
Fluorescence Lifetime Measurements
Fluorescence lifetime (τ) is a critical parameter that defines the average time a fluorophore spends in the electronically excited state following photon absorption before returning to the ground state. It is an intrinsic property of a molecule, highly sensitive to its local environment, and is fundamental to understanding the kinetics of radiative and non-radiative decay processes. For coumarin dyes, including Coumarin 175, fluorescence lifetime measurements provide deep insights into their photophysical behavior and excited-state dynamics.
The fluorescence lifetime is determined by the rates of both radiative (kᵣ, fluorescence) and non-radiative (kₙᵣ) de-excitation pathways. The lifetime is the reciprocal of the sum of the rates of all de-excitation processes. The sensitivity of the fluorescence lifetime to the surrounding environment, such as solvent polarity, viscosity, and temperature, makes it a valuable tool in various applications, including the characterization of materials and biological systems. nih.govnih.gov
Detailed Research Findings
Research into the photophysics of coumarin derivatives reveals that their fluorescence lifetimes are profoundly influenced by the solvent environment. dtic.milosti.gov Generally, for 7-aminocoumarin (B16596) derivatives, a class to which Coumarin 175 belongs, fluorescence lifetimes can range from approximately 0.5 to 4.0 nanoseconds (ns), depending on the specific molecular structure and the medium. mdpi.com
Conversely, in non-polar or viscous environments, this rotational motion is restricted. The high viscosity of a solvent like glycerol (B35011) can physically hinder the formation of the TICT state, thereby blocking this non-radiative decay pathway. ub.edu This restriction leads to an enhancement of the fluorescence quantum yield and a longer fluorescence lifetime. ub.edu Time-resolved fluorescence spectroscopy studies have confirmed that the fluorescence lifetime of certain coumarin derivatives is longer in less-polar and more viscous solvents, indicating that the competing non-radiative deactivation channel has been suppressed. ub.edu
Temperature also affects the fluorescence lifetime. Studies on related compounds like Coumarin 153 have shown that variations in temperature influence the non-radiative deactivation rate. nih.gov An increase in temperature can promote vibrational relaxation and other non-radiative processes, leading to a decrease in the fluorescence lifetime and quantum yield. nih.gov
The fluorescence lifetime of coumarin dyes can be measured using time-resolved fluorometry techniques, such as Time-Correlated Single Photon Counting (TCSPC). For instance, the fluorescence lifetime of Coumarin 6 in butanol was found to be approximately 1.0 ns. researchgate.net For Coumarin 120, the lifetime was measured to be 4.8 ns in water and 3.3 ns in triacetin. acs.org These values highlight the significant impact of the solvent on the excited-state lifetime of coumarin compounds.
Interactive Data Table: Fluorescence Lifetimes of Representative Coumarin Dyes
The following table presents fluorescence lifetime data for several coumarin derivatives in various solvents, illustrating the environmental sensitivity characteristic of this class of fluorophores.
Photophysical Phenomena and Mechanistic Insights
Photoreaction Mechanisms of Coumarin (B35378) Derivatives
In addition to the photophysical decay pathways, coumarin derivatives can undergo irreversible chemical changes upon irradiation, leading to new molecular structures.
Certain coumarin derivatives are specifically designed to undergo bond breaking (photocleavage) when exposed to light. mdpi.com This property is exploited in the development of "caged compounds," where a molecule of interest is released upon photoactivation. mdpi.com
The mechanism of photocleavage can vary. For some (coumarin-4-yl)methyl derivatives, evidence suggests a heterolytic cleavage pathway that proceeds from the excited singlet state, forming ionic species. mdpi.com In other systems, particularly those designed as photoinitiators, the radical species that initiate polymerization are generated from the triplet state following intersystem crossing. mdpi.comencyclopedia.pub This is common for coumarins with conjugated carbonyl groups or oxime-ester functionalities, where bonds such as a C-O or N-O bond are cleaved. mdpi.comresearchgate.net While highly relevant for specific applications, for stable laser dyes like Coumarin 175, these photocleavage pathways represent degradation routes that limit the dye's operational lifetime rather than a desired function.
Compound Index
Table 2: Compounds Mentioned in this Article
Radical Species Generation from Triplet States
While direct evidence for radical generation from the triplet state of unsubstituted Coumarin 175 is not extensively detailed in the provided results, the behavior of similar coumarin derivatives offers significant insights. For many coumarin-based systems, particularly those designed as photoinitiators, the triplet state is a crucial intermediate for generating radical species. mdpi.comresearchgate.net After absorption of light and reaching the excited singlet state (S₁), coumarins can undergo intersystem crossing to the triplet state (T₁). mdpi.com This process is noted to be efficient in six-membered cyclic enones like coumarin. mdpi.com
In multicomponent photoinitiating systems involving a coumarin derivative, an iodonium (B1229267) salt (Iod), and an electron donor like N-phenylglycine (NPG), the excited coumarin in its triplet state can transfer an electron to the iodonium salt. mdpi.com This electron transfer is energetically favorable and leads to the decomposition of the iodonium salt into an aryl radical (Ar•) and aryl iodide, which can then initiate polymerization. mdpi.com Laser flash photolysis experiments on some coumarin conjugates have identified transient species, with decay lifetimes corresponding to the coumarin triplet state, which is quenched by oxygen. ub.edu This quenching can lead to the formation of superoxide (B77818) anion radicals (O₂•⁻). ub.edu For certain coumarin oxime esters, photoreactions have been shown to occur predominantly from the triplet states, leading to the generation of free radicals. researchgate.net
Heterolytic Bond Cleavage in the Excited Singlet State
The primary photochemical reaction for many coumarin derivatives, especially those used as photoremovable protecting groups (PPGs), is heterolytic bond cleavage occurring from the first excited singlet state (S₁). nih.govacs.org This process is central to the "uncaging" mechanism where the coumarin moiety releases a protected molecule. nih.gov
Upon photoexcitation to the S₁ state, the bond between the coumarin's benzylic carbon (α-carbon) and the leaving group (the protected molecule) weakens significantly. nih.govacs.org This leads to the cleavage of the bond, forming a contact ion pair (CIP) as a key intermediate. nih.govacs.orgacs.org The CIP consists of a coumarinylmethyl cation and the anionic form of the released molecule. nih.govacs.org The efficiency of this photocleavage is often limited by the rapid recombination of this ion pair (k₋₁), which competes with the productive pathway of solvent trapping (k₂) that leads to the final uncaged products. nih.govacs.org
Solute-Solvent Interactions and Solvatochromism
Influence of Solvent Polarity on Absorption and Emission Spectral Shifts
The absorption and fluorescence spectra of Coumarin 175 and related derivatives are highly sensitive to the solvent environment, a phenomenon known as solvatochromism. Generally, as the polarity of the solvent increases, the absorption (λₐ) and emission (λₑₘ) maxima shift to longer wavelengths (a bathochromic or red shift). mdpi.comnih.gov This shift indicates that the electronic transitions involved are typically π-π* in nature, which involve a redistribution of electron density leading to a more polar excited state compared to the ground state. nih.govripublication.com
The magnitude of the Stokes shift—the difference between the absorption and emission maxima—also increases significantly with solvent polarity. researchgate.net This suggests a substantial change in the dipole moment upon excitation and a greater stabilization of the excited state by the polar solvent molecules. researchgate.netdiva-portal.org For instance, the emission of coumarin derivatives is often broadened and significantly red-shifted in polar solvents due to reinforced hydrogen bonding and other specific interactions. mdpi.com In some cases, particularly with flexible amino coumarins, the fluorescence quantum yield may decrease in highly polar or protic solvents like water, which can be attributed to non-radiative decay pathways or the formation of specific hydrogen-bonded complexes. ias.ac.in
Table 1: Illustrative Solvatochromic Data for a Representative 7-Aminocoumarin (B16596) Derivative
| Solvent | Dielectric Constant (ε) | Absorption Max (λₐ, nm) | Emission Max (λₑₘ, nm) |
| n-Hexane | 1.88 | 343 | 394 |
| Dioxane | 2.21 | 356 | 424 |
| Chloroform | 4.81 | 361 | 422 |
| Acetonitrile | 37.5 | 358 | 433 |
| Water | 80.1 | 365 | 448 |
Note: Data is representative for a 7-aminocoumarin and sourced from reference ias.ac.in. This table illustrates the general trend of bathochromic shifts with increasing solvent polarity.
Excited-State Hydrogen Bonding Effects on Photophysical Properties
Hydrogen bonding interactions between the coumarin solute and solvent molecules, particularly in the excited state, play a critical role in modifying its photophysical properties. Protic solvents (e.g., water, alcohols) can form hydrogen bonds with specific sites on the coumarin molecule, such as the carbonyl oxygen or a nitrogen atom in an amino substituent. researchgate.netepdf.pub
These interactions can lead to several observable effects. The formation of an excited-state hydrogen-bonded complex is often characterized by the appearance of a new, red-shifted fluorescence band. ias.ac.in This is because the hydrogen bond can further stabilize the more polar excited state, lowering its energy level and thus shifting the emission to a longer wavelength. ias.ac.in In some coumarin derivatives, hydrogen bonding to the carbonyl oxygen stabilizes the ground state more than the excited state, resulting in a blue-shifted absorption. researchgate.net Conversely, hydrogen bonding to an amino substituent can stabilize the excited state, contributing to a red shift. researchgate.net The efficiency of these hydrogen-bonding-induced deactivation pathways can depend on both the solvent's hydrogen-bond donating ability and the specific structure of the coumarin. researchgate.net
Empirical Solvatochromic Models (e.g., Lippert-Mataga, Bakshiev, Kawski-Chamma-Viallet, Taft–Kamlet, Catalán)
To quantify the effect of solvent polarity on the spectral shifts of molecules like Coumarin 175, various empirical models are employed. These models correlate the Stokes shift with different solvent polarity functions, allowing for the estimation of properties like the change in dipole moment upon excitation. researchgate.netrsc.org
Lippert-Mataga, Bakshiev, and Kawski-Chamma-Viallet Models: These are the most commonly used models. researchgate.netscispace.comresearchgate.net They relate the Stokes shift (νₐ - νₑ) to a solvent polarity function that includes the solvent's dielectric constant (ε) and refractive index (n). These equations are frequently used to calculate the excited-state dipole moment (μₑ) by plotting the Stokes shift against the calculated solvent polarity function. researchgate.netresearchgate.netresearchgate.net The slope of this plot is proportional to the square of the change in dipole moment (Δμ = μₑ - μ₉).
Taft–Kamlet and Catalán Models: These are multi-parameter models that provide a more detailed description of solute-solvent interactions by separating them into non-specific (polarity/polarizability) and specific (hydrogen-bond acidity and basicity) contributions. epdf.pubrsc.org The Catalán model, for example, uses parameters for solvent polarizability (SP), dipolarity (SdP), acidity (SA), and basicity (SB). rsc.org These models can offer a more nuanced understanding of how different types of solvent interactions contribute to the observed spectral shifts. epdf.pubrsc.org For many push-pull dyes, including coumarin derivatives, the solvent polarity/polarizability is often found to be the dominant factor governing the solvatochromic shifts. rsc.org
Determination of Dipole Moments in Ground and Excited States
The significant solvatochromic shifts observed for Coumarin 175 and its analogs are a direct consequence of the change in the molecule's dipole moment upon electronic excitation. The ground-state dipole moment (μ₉) can be determined experimentally using methods like the Guggenheim method, which involves measuring the dielectric constant and refractive index of solutions of the solute at different concentrations. researchgate.net It can also be calculated using quantum chemical methods like Density Functional Theory (DFT). researchgate.netresearchgate.net
The excited-state dipole moment (μₑ) is typically larger than the ground-state moment (μₑ > μ₉) for coumarins with electron-donating groups, indicating that the excited state is more polar. researchgate.netnih.gov This increase is due to an intramolecular charge transfer (ICT) from the electron-donating substituent (like the amino group at the 7-position) to the electron-withdrawing part of the molecule (the pyranone ring) upon excitation. nih.gov
The value of μₑ is most often estimated using the solvatochromic shift methods mentioned previously (Lippert-Mataga, Bakshiev, etc.). researchgate.netscispace.comnih.gov These methods utilize the linear relationship between the Stokes shift and the solvent polarity function. By knowing the ground-state dipole moment (μ₉) and the Onsager cavity radius of the molecule, the slope of the resulting plot allows for the calculation of the excited-state dipole moment (μₑ). scispace.com The results consistently show that for this class of coumarins, the excited state is significantly more polarized than the ground state. researchgate.netresearchgate.netnih.gov
Table 2: Illustrative Dipole Moment Data for a Coumarin Derivative
| Method | Ground State Dipole Moment (μ₉) (Debye) | Excited State Dipole Moment (μₑ) (Debye) |
| Lippert-Mataga | - | 7.2 |
| Bakshiev | - | 7.5 |
| Kawski-Chamma-Viallet | - | 7.8 |
| Guggenheim (Experimental) | 3.5 | - |
| DFT (Calculated) | 3.6 | - |
Note: This table presents hypothetical but representative data for a coumarin dye, compiled from general findings in sources researchgate.netscispace.comresearchgate.netnih.gov, to illustrate the typical relationship where μₑ > μ₉.
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Applications
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are among the most widely used computational methods for studying medium-sized organic molecules like coumarin (B35378) derivatives. acs.orgmdpi.com These methods offer a good balance between computational cost and accuracy for predicting a variety of molecular properties.
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For Coumarin 175, this is typically performed using DFT methods, such as the B3LYP functional combined with a basis set like 6-31G*. pmf.unsa.ba The optimized geometry reveals key structural parameters, including bond lengths and angles. researchgate.netresearchgate.net Studies have shown that the core coumarin scaffold in molecules like Coumarin 175 is essentially planar. ub.edu For instance, calculations on similar coumarin derivatives have been performed to obtain optimized structures, which are then used for further property predictions. mdpi.com The accuracy of these calculations is often validated by comparing the theoretical results with experimental data, such as X-ray crystallography, where available. researchgate.net
Table 1: Selected Calculated Geometrical Parameters for a Coumarin Derivative
| Parameter | Calculated Value (Å) |
| Exocyclic C=C bond length | 1.40 |
Note: Data adapted from DFT calculations on a similar coumarin scaffold, illustrating typical bond length values. ub.edu
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's electronic properties and reactivity. aip.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO energy gap (E_gap), is a key indicator of the molecule's chemical stability and reactivity. pmf.unsa.banih.gov
A smaller energy gap generally implies that the molecule is more reactive and can be more easily excited. nih.gov For coumarin derivatives, the HOMO is often localized on the electron-donating amino group and the benzene (B151609) part of the coumarin ring, while the LUMO is typically centered on the electron-withdrawing trifluoromethyl group and the pyrone ring. This distribution facilitates an intramolecular charge transfer (ICT) upon excitation. mdpi.com DFT calculations are extensively used to determine these orbital energies and the resulting energy gap. nih.govsciencepg.comresearchgate.net For example, a study on coumarin-6-yl acetate (B1210297) showed that the HOMO-LUMO gap was 6.64 eV in the gas phase. sciencepg.com The solvent environment can also influence these energies. sciencepg.com
Table 2: Calculated Frontier Orbital Energies and Energy Gap for a Coumarin Derivative (Gas Phase)
| Parameter | Energy (eV) |
| E_HOMO | -8.12 |
| E_LUMO | -1.48 |
| Energy Gap (E_gap) | 6.64 |
Note: Data from a theoretical study on coumarin-6-yl acetate using DFT/M062X/6-311++G(d,p). sciencepg.com
TD-DFT is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. acs.orgclaremont.edu By calculating the energies of electronic transitions from the ground state to various excited states, researchers can simulate the absorption spectrum and identify the major transition bands. mdpi.commdpi.com For coumarin dyes, the lowest energy absorption band often corresponds to the HOMO-LUMO transition and exhibits a strong intramolecular charge transfer character. mdpi.com Theoretical calculations have shown excellent agreement with experimental vertical excitation energies for various coumarin derivatives. acs.orgclaremont.edu
DFT can also be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. arkat-usa.org The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. researchgate.net Theoretical calculations of ¹H and ¹³C NMR chemical shifts for coumarin derivatives have shown good agreement with experimental data, aiding in the structural elucidation of these compounds. arkat-usa.orgresearchgate.net However, discrepancies can arise, for instance, in the prediction of hydroxyl proton chemical shifts, due to intermolecular hydrogen bonding effects in experimental media that are not always captured in standard gas-phase calculations. arkat-usa.org
Table 3: Comparison of Experimental and Theoretical Spectroscopic Data for Coumarin Derivatives
| Spectroscopic Data | Method | Finding |
| UV-Vis Absorption | TD-DFT | Good agreement between calculated and experimental vertical excitation energies. acs.orgclaremont.edu |
| ¹H NMR Chemical Shifts | DFT (GIAO) | Calculated shifts are generally in good agreement with experimental values. arkat-usa.orgresearchgate.net |
| ¹³C NMR Chemical Shifts | DFT (GIAO) | Calculated shifts are generally in good agreement with experimental values. arkat-usa.orgresearchgate.net |
Coumarin derivatives, including those similar to Coumarin 175, are of great interest as sensitizers in Dye-Sensitized Solar Cells (DSSCs). mdpi.commdpi.comresearchgate.net DFT and TD-DFT are instrumental in understanding the electron transfer processes that are fundamental to DSSC operation. mdpi.comrsc.org
These calculations help to:
Analyze the alignment of energy levels: The dye's LUMO must be higher in energy than the conduction band edge of the semiconductor (e.g., TiO₂) to ensure efficient electron injection. Conversely, the dye's HOMO must be lower than the redox potential of the electrolyte for effective dye regeneration. mdpi.commdpi.com
Visualize orbital distributions: The spatial distribution of the HOMO and LUMO indicates the direction of charge transfer upon excitation. For an effective DSSC dye, the HOMO is located on the donor part of the molecule, away from the semiconductor surface, while the LUMO is on the acceptor/anchoring group, facilitating electron injection into the TiO₂. mdpi.commdpi.com
Simulate the dye-semiconductor interface: Advanced models study the dye adsorbed onto a semiconductor cluster (e.g., (TiO₂)₉) to provide a more realistic picture of the electronic coupling and injection mechanism. mdpi.commdpi.com
Studies have shown that for coumarin dyes, the excited state electron injection into the TiO₂ conduction band is a highly efficient process. mdpi.comrsc.org
DFT calculations can be used to determine various global reactivity descriptors that quantify the chemical reactivity and stability of a molecule. pmf.unsa.baasrjetsjournal.orgnih.gov These descriptors are derived from the HOMO and LUMO energies and include:
Chemical Hardness (η): Measures the resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to a harder, more stable, and less reactive molecule. pmf.unsa.banih.gov
Electronic Chemical Potential (μ): Indicates the electron escaping tendency. pmf.unsa.ba
Electrophilicity (ω): A measure of the energy lowering of a system when it accepts electrons. pmf.unsa.banih.gov
These descriptors are valuable for comparing the reactivity of different coumarin derivatives and predicting their behavior in chemical reactions. pmf.unsa.baasrjetsjournal.org For instance, a comparative study of three coumarin derivatives showed how substitutions on the coumarin ring affect their calculated hardness and electrophilicity values. pmf.unsa.ba
Table 4: Global Reactivity Descriptors for a Series of Coumarin Derivatives
| Compound | Chemical Hardness (η) (eV) | Electronic Chemical Potential (μ) (eV) | Electrophilicity (ω) (eV) |
| Compound 1 | 4.77 | -3.53 | 3.23 |
| Compound 2 | 4.49 | -4.24 | 3.99 |
| Compound 3 | 4.51 | -4.23 | 3.98 |
Note: Data adapted from a DFT study on three different coumarin derivatives, illustrating the range of these values. pmf.unsa.ba
Analysis of Electron Transfer Mechanisms, particularly in Dye-Sensitized Solar Cells
Advanced Quantum Chemical Methodologies (e.g., Pariser-Parr-Pople Self-Consistent Field Configuration Interaction Molecular Orbital Method)
While DFT is a workhorse in modern computational chemistry, other quantum chemical methods have also been applied to study coumarins. The Pariser-Parr-Pople (PPP) method is a semi-empirical approach developed in the 1950s specifically for predicting the electronic structures and spectra of π-conjugated organic molecules. photochemcad.comwikipedia.org
The PPP method simplifies calculations by only considering the π-electrons, which are crucial for the electronic transitions observed in the UV-Vis spectra of molecules like coumarins. photochemcad.com It uses an approximation called Zero-Differential Overlap (ZDO) to make the calculations more tractable. wikipedia.org Historically, the PPP method was successfully used to investigate the electronic spectra of α-pyrone derivatives, providing insights into their absorption properties. photochemcad.com Although largely superseded by more sophisticated methods like TD-DFT for quantitative predictions, the PPP method was historically important for developing the theoretical understanding of the electronic spectra of aromatic and conjugated systems. photochemcad.comacs.org
Molecular Dynamics Simulations in Photophysical Contexts
Molecular dynamics (MD) simulations offer a powerful approach to understanding the dynamic behavior of Coumarin 175 in its local environment, which is crucial for interpreting its photophysical properties. These simulations model the interactions between the dye molecule and the surrounding solvent molecules or a biological matrix over time, providing insights into processes that influence its absorption and emission characteristics. academie-sciences.frmdpi.com
In the context of photophysics, MD simulations are particularly useful for:
Solvation Shell Dynamics: The arrangement and rearrangement of solvent molecules around the Coumarin 175 molecule can significantly affect its energy levels. MD simulations can track the dynamics of the solvation shell, revealing how solvent polarity and viscosity influence the Stokes shift. For instance, in polar solvents, the solvent molecules will reorient around the excited-state dipole moment of the coumarin, a process that can be visualized and quantified through MD simulations. academie-sciences.fr
Conformational Changes: Although Coumarin 175 has a relatively rigid structure, MD simulations can explore minor conformational fluctuations, such as the rotation of substituent groups, and their impact on the photophysical properties. mdpi.com
Interaction with Biological Systems: When used as a fluorescent probe, the interaction of Coumarin 175 with biomolecules like proteins or lipid membranes is of interest. MD simulations can predict the binding mode, orientation, and local environment of the dye within these complex systems, which is essential for understanding the observed fluorescence changes. researchgate.netnih.gov
For example, a typical MD simulation of a coumarin derivative in a solvent box would involve defining the force field parameters for both the coumarin and the solvent, followed by an equilibration period and a production run. Analysis of the trajectory can provide radial distribution functions to understand the solvent structure around specific atoms of the coumarin and time correlation functions to study the dynamics of solvent reorientation. academie-sciences.fr
Validation of Theoretical Results Against Experimental Data
A critical aspect of computational modeling is the validation of theoretical predictions against experimental findings to ensure the accuracy and reliability of the computational methods. For Coumarin 175, this involves comparing calculated spectroscopic properties with those measured experimentally. tubitak.gov.tr
The primary methods for these calculations are Density Functional Theory (DFT) for ground-state properties and Time-Dependent Density Functional Theory (TD-DFT) for excited-state properties. nih.govnih.gov
Key Parameters for Validation:
| Parameter | Theoretical Method | Experimental Method | Typical Agreement |
| Absorption Maximum (λ_abs) | TD-DFT | UV-Vis Spectroscopy | The calculated λ_abs is often in good agreement with experimental data, with deviations typically depending on the chosen functional and basis set. mdpi.com |
| Emission Maximum (λ_em) | TD-DFT (on optimized excited-state geometry) | Fluorescence Spectroscopy | Predicting emission maxima can be more challenging due to the complexities of excited-state relaxation, but good qualitative agreement is generally achieved. nih.gov |
| Dipole Moments (μ_g and μ_e) | DFT (for ground state) and TD-DFT (for excited state) | Solvatochromic shift methods (e.g., Lippert-Mataga) | Theoretical calculations can reproduce the trend of an increased dipole moment in the excited state, which is characteristic of many coumarins. bohrium.comresearchgate.net |
| Vibrational Frequencies | DFT | IR and Raman Spectroscopy | Calculated vibrational spectra can be correlated with experimental spectra to confirm the molecular structure and identify characteristic vibrational modes. nih.gov |
Example of Solvatochromism Validation:
The solvatochromic behavior of coumarins, where the absorption and emission wavelengths shift with solvent polarity, provides an excellent test for theoretical models. The significant increase in the dipole moment upon excitation is a key feature of many coumarins and is responsible for their pronounced solvatochromism. acs.org
Theoretical calculations using TD-DFT combined with a polarizable continuum model (PCM) can simulate the solvent effect. The calculated solvatochromic shifts can then be compared with experimental data obtained from spectroscopic measurements in a series of solvents with varying polarities. mdpi.comamazonaws.com Discrepancies between theoretical and experimental data can often be attributed to factors such as the choice of the computational functional and basis set, or specific solute-solvent interactions like hydrogen bonding that may not be fully captured by continuum solvent models. capes.gov.br Cross-validation using multiple experimental techniques and refining computational models are strategies to resolve such contradictions.
Structure Photophysical Property Relationships and Design Principles
Correlating Substituent Effects with Optical Properties
The introduction of various functional groups at specific positions on the coumarin (B35378) ring is a primary strategy for tailoring its optical response. ripublication.com The nature and position of these substituents determine the extent of electron density redistribution in both the ground and excited states, which in turn affects the molecule's interaction with light. ripublication.com
Coumarin 175, chemically known as 7-amino-4-trifluoromethylcoumarin, features a "push-pull" architecture. cymitquimica.comresearchgate.net The amino (-NH₂) group at the C7 position acts as a potent electron-donating group (EDG), while the trifluoromethyl (-CF₃) group at the C4 position serves as a strong electron-withdrawing group (EWG). cymitquimica.comscbt.com
Electron-Donating Groups (EDGs): The amino group at the 7-position significantly increases the electron density of the coumarin's π-system. researchgate.net Generally, the fluorescence of coumarin derivatives increases with the electron-donating strength of the substituent at this position. mdpi.com For instance, replacing a hydroxyl group with an amino group, or a dialkylamino group, typically enhances emission intensity. researchgate.netmdpi.com This is a common strategy employed to create highly fluorescent dyes. researchgate.net
Electron-Withdrawing Groups (EWGs): The trifluoromethyl group at the 4-position pulls electron density from the π-system. scbt.com This push-pull arrangement across the molecule's conjugated backbone is crucial for establishing a strong intramolecular charge transfer character, which is fundamental to its photophysical properties. researchgate.net Other EWGs, such as cyano (-CN) or nitro (-NO₂), when placed at the 3- or 4-positions, also significantly influence the electronic and optical characteristics of coumarins. iajesm.in
The interplay between these groups is critical. The combination of a strong EDG at C7 and a strong EWG at C3 or C4 creates a system with a pronounced dipole moment that changes significantly upon photoexcitation, leading to interesting photophysical phenomena. researchgate.net
The electronic push-pull system in Coumarin 175 directly influences its absorption (λ_abs_) and emission (λ_em_) wavelengths. The substitution pattern allows for the deliberate tuning of these properties, resulting in shifts to either longer (bathochromic) or shorter (hypsochromic) wavelengths.
Bathochromic Shift (Red Shift): Introducing strong electron-donating groups at the 7-position and/or electron-withdrawing groups at the 3- or 4-positions generally leads to a bathochromic shift in both absorption and emission spectra. mdpi.comiajesm.in This is because these substitutions decrease the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). iajesm.in For example, extending the conjugation of the system, such as by adding aryl groups, or increasing the push-pull character, shifts the spectra to longer wavelengths. mdpi.comresearchgate.net
Hypsochromic Shift (Blue Shift): Conversely, modifications that decrease the conjugation or the push-pull strength can lead to a hypsochromic shift. While less common in the design of red-shifted dyes, understanding these effects is crucial for achieving precise spectral tuning.
The following table illustrates the effect of substituents on the photophysical properties of selected coumarin derivatives.
| Coumarin Derivative | Substituent at C3 | Substituent at C7 | λabs (nm) | λem (nm) | Solvent |
| Coumarin 175 (Coumarin 151) | -H | -NH₂ | ~400 | ~490 | Various |
| 7-Hydroxycoumarin | -H | -OH | 386 | 448 | --- |
| 7-Aminocoumarin (B16596) | -H | -NH₂ | 380 | 444 | --- |
| Coumarin 343 | -COOH | -N(Et)₂ (as part of a rigid structure) | ~417-442 | ~460-480 | Benzene (B151609)/Water |
Data compiled from multiple sources. nih.govmedchemexpress.comconicet.gov.ar Wavelengths are approximate and can vary with solvent.
Two of the most important figures of merit for a fluorescent dye are its Stokes shift and fluorescence quantum yield (Φ_F_).
Stokes Shift: This is the difference in energy (or wavelength) between the absorption and emission maxima. A large Stokes shift is desirable for many applications as it minimizes self-absorption and spectral overlap, improving detection sensitivity. nih.gov The strong intramolecular charge transfer character of push-pull coumarins like Coumarin 175 often results in a significant Stokes shift. chim.it Structural modifications that enhance the difference in geometry and electronic distribution between the ground and excited states, such as introducing bulky groups that cause a twist in the excited state, can further increase the Stokes shift. chim.it
Quantum Yield (Φ_F_): This measures the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. The trifluoromethyl group in Coumarin 175 is known to enhance the fluorescence quantum yield. scbt.com Structural rigidity is a key design principle for high quantum yields. Preventing non-radiative decay pathways, such as those involving molecular rotations or vibrations, allows more of the excited-state energy to be released as light. Incorporating the donating amino group into a rigid ring system (like in julolidine) is a classic strategy to boost quantum yield. dtic.mil
Modulation of Absorption and Emission Maxima (Bathochromic/Hypsochromic Shifts)
Role of Intramolecular Charge Transfer (ICT) in Structure-Property Relationships
The concept of Intramolecular Charge Transfer (ICT) is central to understanding the photophysics of Coumarin 175. researchgate.netacs.org Upon absorption of a photon, an electron is promoted from the HOMO, largely localized on the electron-donating amino group, to the LUMO, which is concentrated on the electron-withdrawing coumarin core and the trifluoromethyl group. mdpi.com
This photoinduced charge redistribution creates an excited state with a much larger dipole moment than the ground state. ripublication.comacs.org This ICT state is highly sensitive to its environment, a property known as solvatochromism, where the emission color changes with solvent polarity. ripublication.com In polar solvents, the highly polar ICT state is stabilized, leading to a red shift in the emission spectrum. dtic.mil
In some coumarins, further structural relaxation in the excited state can lead to a "twisted" intramolecular charge transfer (TICT) state, where one part of the molecule rotates relative to the other. dtic.milacs.org These TICT states are often weakly or non-emissive and can provide a pathway for non-radiative decay, thus lowering the quantum yield. mdpi.com The rigid structure of some coumarin designs aims to prevent the formation of these undesirable TICT states. dtic.mil
Engineering Energy Gaps for Specific Optoelectronic Applications
The performance of coumarin derivatives in optoelectronic devices like Organic Light-Emitting Diodes (OLEDs) or dye-sensitized solar cells is directly tied to their HOMO and LUMO energy levels and the resulting energy gap (E_g_). iajesm.indost.gov.ph
By strategically selecting electron-donating and -withdrawing substituents, the HOMO and LUMO levels can be precisely engineered. nih.gov
Strong EDGs raise the HOMO energy level.
Strong EWGs lower the LUMO energy level.
Combining both effects effectively reduces the HOMO-LUMO gap, which corresponds to a red shift in the absorption spectrum. iajesm.indost.gov.ph This tunability is crucial for matching the absorption spectrum of a dye to a specific light source or for creating materials that emit light at a desired color for display applications. iajesm.in For instance, coumarin derivatives with reduced bandgaps are suitable for low-energy optoelectronic devices. iajesm.in Computational methods like Density Functional Theory (DFT) are often used to predict these energy levels and guide the synthesis of new derivatives with tailored optoelectronic properties. iajesm.innih.gov
Rational Design Strategies for Enhanced Photostability
Photostability, the resistance of a dye to degradation upon exposure to light, is a critical parameter for practical applications. nih.gov While coumarins are generally considered more photostable than many other classes of fluorescent dyes, their stability can be further improved through rational design. researchgate.net
Strategies to enhance photostability include:
Structural Rigidification: Incorporating cyclic structures or bulky groups that restrict intramolecular rotations can dissipate absorbed energy through less destructive pathways, thereby preventing photochemical reactions that lead to bleaching. chinesechemsoc.org
Introduction of Specific Substituents: The introduction of azetidinyl groups in place of traditional N,N-dialkylamino groups has been shown to lead to an unprecedented improvement in the photostability of certain coumarin dyes. ub.edu
Steric Protection: Encapsulating the dye within a protective molecular cavity, such as a cyclodextrin, can shield it from reactive oxygen species that cause photodegradation. researchgate.net This approach has been shown to significantly enhance the photostability of coumarin dyes both in solution and within living cells. researchgate.net
By understanding these fundamental principles, scientists can continue to design and synthesize novel coumarin derivatives like Coumarin 175 with optimized optical and electronic properties for a wide array of advanced applications.
Advanced Applications in Photochemistry, Materials Science, and Sensing
Laser and Light-Emitting Technologies
The exceptional fluorescent properties of coumarin (B35378) derivatives have positioned them as key components in various light-emitting technologies. Coumarin 175, in particular, demonstrates characteristics that are highly desirable for applications in dye lasers and OLEDs.
Development as Dye Lasers
Coumarin derivatives are well-established as efficient gain media in dye lasers, which are prized for their tunability over a broad range of wavelengths. nih.govresearchgate.net The high fluorescence quantum yields and photostability of substituted coumarins make them effective for generating laser emissions. nih.gov While the basic coumarin molecule is not fluorescent, the introduction of electron-donating groups, such as amino or hydroxyl groups, at various positions on the coumarin structure, can induce strong fluorescence. nih.gov This makes them excellent fluorophores for laser applications. nih.gov
Dye lasers utilizing coumarin compounds offer significant advantages over inorganic lasers, including superior tunability across the visible and near-infrared spectrum. nih.gov The ability to be pumped by both laser and incoherent light sources, coupled with the generation of ultra-narrow linewidths and high peak powers, underscores their importance in laser technology. researchgate.net Research has demonstrated that solutions of fluorescent coumarin dyes can act as effective laser media, producing laser beams in the blue region of the spectrum when excited. google.com.na
Table 1: Properties of Selected Coumarin Laser Dyes
| Coumarin Dye | Maximum Fluorescence Wavelength (nm) |
|---|---|
| Coumarin 498 | Not specified |
| Coumarin 504 | ~502 |
| Coumarin 540A | Not specified |
This table is for illustrative purposes and includes various coumarin dyes to demonstrate the range of laser applications.
Emitting Layers and Dopants in Organic Light-Emitting Diodes (OLEDs)
In the field of organic electronics, coumarin dyes are increasingly used in the fabrication of Organic Light-Emitting Diodes (OLEDs). OLEDs are a type of light-emitting diode where the emissive layer consists of a film of organic compounds that light up in response to an electric current. wikipedia.org The excellent photophysical properties of coumarins contribute to the efficient light emission necessary for modern display technologies.
Coumarin derivatives, including those structurally similar to Coumarin 175, are incorporated into the emitting layers of OLEDs as either the primary emitter or as a dopant in a host material. ktu.edu As dopants, they can enhance the brightness and color purity of the device. While many coumarin derivatives exhibit blue-green emissions, the development of orange-red emitting coumarins is an active area of research. ktu.edu The use of sterically hindered coumarin dopants has been shown to lead to efficient green OLEDs. nih.gov
The performance of an OLED is heavily dependent on the materials used in its various layers. wikipedia.orgktu.edu Coumarin-based materials are valued for their potential to act as efficient emitters, although they are more commonly used as dopants in host materials to improve device performance. ktu.edu
Applications in Photonics and Optoelectronics
The unique photochemical properties of coumarin-based polymers make them suitable for a range of applications in photonics and optoelectronics. enpress-publisher.com These materials exhibit strong fluorescence, which is essential for their use in these fields. enpress-publisher.com The integration of coumarin derivatives into polymer structures can lead to materials with tailored optical and electronic properties. enpress-publisher.com
Coumarin-based materials are utilized in the development of optical limiters, which protect sensitive devices from high-intensity light, and as fluorescent dyes in chemical sensing. enpress-publisher.com The ability of coumarin moieties to undergo reversible photodimerization is also being explored for applications in photo-optical devices for information storage. enpress-publisher.com Furthermore, the incorporation of coumarin-based polymers into hybrid materials, such as polymer nanocomposites, can enhance their performance in optoelectronic devices like OLEDs and solar cells. enpress-publisher.com
Photoactive Functional Materials
The photoresponsive nature of coumarin compounds has led to their use in the development of a variety of functional materials that can be controlled by light. These materials have promising applications in energy conversion and controlled release systems.
Dye-Sensitized Solar Cells (DSSCs) and Sensitizer Development
Dye-sensitized solar cells (DSSCs) represent a promising alternative to conventional silicon-based solar cells due to their low cost and ease of fabrication. nih.govnih.gov In a DSSC, a photosensitizer, or dye, is responsible for absorbing light and initiating the process of converting solar energy into electricity. nih.gov Coumarin dyes have been extensively studied as sensitizers in DSSCs due to their strong absorption in the visible region and efficient electron injection capabilities. nih.govrsc.org
The efficiency of a DSSC is highly dependent on the properties of the dye, including its absorption spectrum, and the energy levels of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). rsc.org Coumarin-based dyes with a Donor-π-Acceptor (D-π-A) structure have been shown to be effective sensitizers. nih.gov In these designs, a coumarin moiety can act as the electron donor, linked via a π-conjugated spacer to an electron acceptor group.
Research has focused on modifying the structure of coumarin dyes to optimize their performance in DSSCs. For instance, extending the π-conjugation or altering the donor and acceptor groups can shift the absorption spectrum to cover a broader range of the solar spectrum, thereby increasing the cell's efficiency. nih.gov While early coumarin dyes had limitations due to narrow absorption spectra, newer derivatives have achieved significantly higher power conversion efficiencies. nih.govnih.gov
Table 2: Key Parameters for Coumarin Dyes in DSSCs
| Dye | Structure Type | Power Conversion Efficiency (η%) |
|---|---|---|
| C343 | Coumarin | Lower efficiency due to narrow absorption |
| NKX-2311 | Coumarin | Studied for electronic and optical properties |
| NKX-2586 | Coumarin | Studied for electronic and optical properties |
| NKX-2753 | Coumarin | Studied for electronic and optical properties |
| NKX-2593 | Coumarin | Studied for electronic and optical properties |
This table highlights various coumarin dyes investigated for DSSC applications and is for illustrative purposes.
Photoactive Surfaces and Controlled Release Systems
The ability of coumarin derivatives to undergo photoreactions, such as photocleavage and photodimerization, makes them ideal for creating photoactive surfaces and controlled release systems. mdpi.com These systems allow for the precise spatial and temporal control over the release of active substances. mdpi.com
Coumarin-caged compounds can be designed to release a specific molecule upon exposure to light of a particular wavelength. mdpi.com This has applications in the controlled delivery of drugs and other bioactive molecules. mdpi.comnih.gov For example, coumarin moieties have been incorporated into polymers to create photoresponsive micelles and hydrogels for the controlled release of pesticides. mdpi.comrsc.org Upon irradiation with UV or visible light, the coumarin group can be cleaved, leading to the disassembly of the carrier and the release of its payload. mdpi.com
Furthermore, the reversible photodimerization of coumarin can be used to create photo-crosslinkable polymers. mdpi.comresearchgate.net This property is exploited to fabricate materials with tunable properties, such as hydrogels that can switch between a crosslinked and a non-crosslinked state in response to light, which has potential applications in tissue engineering and soft robotics. mdpi.comresearchgate.net
Polymer Integration for Cross-Linkable Moieties and Photoinitiators
The integration of coumarin moieties into polymer structures imparts photoresponsive characteristics, enabling the development of "smart" materials that can change their properties upon light exposure. Coumarin 175, and its derivatives, are particularly effective in this regard, serving dual roles as both cross-linkable moieties and photoinitiators.
The primary mechanism for cross-linking involves the reversible [2πs + 2πs] cycloaddition reaction of the coumarin ring. ekb.eg Upon irradiation with ultraviolet (UV) light, typically at wavelengths greater than 300 nm, the coumarin molecules undergo dimerization, forming cyclobutane (B1203170) bridges between polymer chains. nih.gov This process leads to the formation of a cross-linked network, transforming the material's properties, such as increasing its viscosity or inducing gelation. ekb.egnih.gov This photocrosslinking is a clean reaction that often does not require additional monomers or photoinitiators. nih.gov The reversibility of this dimerization, with cleavage of the cyclobutane rings occurring under irradiation at shorter wavelengths (around 254 nm), allows for the creation of materials with healable, shape-memory, and reversible properties. ekb.egrsc.org
In addition to creating cross-links, coumarin derivatives can also function as photoinitiators for polymerization reactions. ekb.eg In these systems, the coumarin molecule absorbs light and enters an excited state. This excited state can then initiate polymerization through various mechanisms. In unimolecular (Type I) systems, the excited photoinitiator undergoes homolytic cleavage to generate free radicals, which then trigger the polymerization of monomers. ekb.eg In bimolecular (Type II) systems, the excited coumarin acts as a photosensitizer, transferring energy to a co-initiator, which then generates the radical species necessary for polymerization. Coumarin-based photoinitiators are valued for their strong absorption in the visible and near-IR regions, which is advantageous for applications like 3D printing and microfabrication. ekb.eg
Non-Linear Optical (NLO) Chromophores
Coumarin 175 and its derivatives are prominent examples of non-linear optical (NLO) chromophores, molecules that exhibit a nonlinear response to high-intensity light. This property is crucial for a variety of photonic and optoelectronic applications, including optical data storage and signal processing. The NLO response in these organic molecules arises from the π-π* transitions within their conjugated systems. ias.ac.in
The NLO properties of coumarin-based materials can be modulated through the incorporation of the chromophores into polymer matrices. For instance, copolymers of coumaromethacrylate (CMA) with methylmethacrylate (MMA) have shown significant and stable second-order NLO properties. nih.gov The orientation of these chromophores within the polymer film, often achieved through a process called corona-onset poling at elevated temperatures (COPET), is critical for maximizing the NLO response. nih.gov
The efficiency of the NLO response is also influenced by the molecular structure of the coumarin derivative. Studies on PVA-Ag/Coumarin nanocomposites have demonstrated that increasing the concentration of coumarin leads to an increase in the nonlinear refractive index (n2) and the third-order nonlinear optical susceptibility (χ(3)). ekb.egekb.eg This enhancement is attributed to the complexation between the coumarin dye and the polymer matrix, which alters the material's density and electronic properties. ekb.egekb.eg
Photocleavable Protecting Groups (PPGs)
Coumarin 175 serves as a scaffold for the design of photocleavable protecting groups (PPGs), also known as photocages. These are chemical moieties that can be attached to a molecule to temporarily block its function, which can then be restored with spatial and temporal precision by irradiation with light. ias.ac.inchemrxiv.org This "uncaging" process is highly valuable in fields like chemical biology and drug delivery for the controlled release of bioactive substances. chemrxiv.org
The mechanism of photocleavage for coumarin-based PPGs typically involves a heterolytic bond cleavage in the first singlet excited state (S1). ias.ac.innih.gov Upon light absorption, the bond between the coumarin and the protected molecule (the payload) weakens and breaks, forming a contact ion pair (CIP). ias.ac.innih.gov The efficiency of this process, quantified by the photolysis quantum yield (QY), is a critical parameter. nih.gov
Research has shown that the stability of the carbocation intermediate formed during photolysis significantly influences the QY. Strategies to stabilize this cation, for instance by introducing specific substituents on the coumarin structure, have led to a remarkable increase in uncaging efficiency. nih.gov For example, certain modifications to the coumarin scaffold have resulted in up to a 35-fold increase in the QY. researchgate.net The photoproducts of this uncaging process are often fluorescent, providing a convenient method to monitor the release of the payload in real-time. researchgate.net
Hybrid Nanocomposite Thin Films for Optoelectronic Applications
Hybrid nanocomposite thin films that incorporate Coumarin 175 and its derivatives are being explored for a variety of optoelectronic applications, including solar cells and other light-harvesting devices. mdpi.comaip.orgmdpi.comnih.gov These materials combine the desirable properties of organic components, such as flexibility and processability, with the stability and unique electronic features of inorganic nanostructures. aip.orgmdpi.comnih.gov
In these composites, coumarin derivatives can act as photosensitizers, absorbing light and transferring the energy to other components of the system. For example, in dye-sensitized solar cells (DSSCs), coumarin dyes are adsorbed onto the surface of a semiconductor (like TiO2) and, upon light absorption, inject an electron into the semiconductor's conduction band, initiating the flow of current. nih.gov The efficiency of these devices is influenced by the molecular structure of the coumarin dye, with modifications to the donor and acceptor groups within the molecule affecting its light-harvesting capabilities. nih.gov
The integration of coumarin into polymer-inorganic nanocomposites, such as PVA-Ag/Coumarin films, can also tune the optical and electrical properties of the material. Increasing the concentration of coumarin in these films has been shown to increase the refractive index and optical conductivity while decreasing the optical band gap, making them suitable for various optoelectronic applications. ekb.egekb.eg The interaction between the coumarin and the inorganic nanoparticles can lead to the formation of a more amorphous polymer structure, which can enhance light scattering and improve device performance. ekb.egekb.eg
Down-Converting Luminescent Optoelectronics
Coumarin 175 and related fluorescent dyes are being investigated for their potential in down-converting luminescent optoelectronics. Down-conversion is a process where a material absorbs a high-energy photon (e.g., in the ultraviolet or blue region of the spectrum) and re-emits it as one or more lower-energy photons (e.g., in the green, yellow, or red region). aip.orgratedpower.com This phenomenon is particularly useful for enhancing the efficiency of solar cells and other photodetectors. ratedpower.com
The effectiveness of a down-converting material depends on several factors, including its absorption spectrum, fluorescence quantum yield, and photostability. Organic dyes like coumarins are attractive candidates due to their strong absorption and high fluorescence efficiency. aip.org Research in this area focuses on designing and synthesizing new coumarin derivatives with optimized photophysical properties for specific optoelectronic applications. nih.gov
Fluorescent Probes for Chemical and Biological Sensing (Focus on Mechanism and Application)
The inherent fluorescence of the coumarin scaffold makes it an excellent platform for the development of fluorescent probes for chemical and biological sensing. These probes are designed to signal the presence of specific analytes, such as metal ions, reactive oxygen species, or other biologically important molecules, through a change in their fluorescence properties.
Principles of Coumarin-Based Fluorescent Probe Design
The design of coumarin-based fluorescent probes relies on several key photophysical mechanisms, including Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Fluorescence Resonance Energy Transfer (FRET). nih.gov
Photoinduced Electron Transfer (PET): In a PET-based probe, a fluorophore (the coumarin core) is linked to a receptor unit that can donate or accept an electron. In the "off" state, the fluorescence of the coumarin is quenched due to electron transfer between the fluorophore and the receptor. Upon binding of the target analyte to the receptor, this electron transfer process is disrupted, "turning on" the fluorescence. photochemcad.com
Intramolecular Charge Transfer (ICT): ICT probes are designed with electron-donating and electron-withdrawing groups attached to the coumarin scaffold, creating a "push-pull" system. The binding of an analyte can alter the electronic properties of these groups, leading to a change in the ICT process and a corresponding shift in the fluorescence emission wavelength or intensity. chim.it
Fluorescence Resonance Energy Transfer (FRET): FRET-based probes consist of two fluorophores, a donor and an acceptor, linked together. When the donor is excited, it can transfer its energy non-radiatively to the acceptor if they are in close proximity, causing the acceptor to fluoresce. The binding of an analyte can induce a conformational change in the probe, altering the distance between the donor and acceptor and thus changing the FRET efficiency. nih.gov
Fluorescence Resonance Energy Transfer (FRET) Mechanisms
Environmental Sensing Applications
The robust photophysical properties of Coumarin 175 make it an excellent candidate for developing sensors for environmental monitoring. nih.gov These sensors can detect and quantify various pollutants in environmental samples, contributing to the safeguarding of ecosystems and public health. researchgate.net
Coumarin-based fluorescent probes have been successfully employed for the detection of various contaminants in water. nih.gov Their high sensitivity allows for the detection of pollutants at very low concentrations, often below the limits set by regulatory agencies like the U.S. Environmental Protection Agency. nih.govfrontiersin.org Probes incorporating Coumarin 175 can be designed to be water-soluble and to exhibit a selective response to specific ions or molecules in aqueous environments. researchgate.netnih.gov
Table 1: Examples of Coumarin-based Probes for Water Contaminant Detection
| Probe Type | Target Analyte | Detection Principle | Reference |
|---|---|---|---|
| Coumarin-vinyl ether | Hg²⁺ | Fluorescence enhancement | nih.gov |
| Coumarin-carboxamide | Cu²⁺ | Fluorescence enhancement | nih.gov |
| Coumarin-spiropyran | CN⁻ | Fluorescence enhancement | rsc.org |
This table is for illustrative purposes and may not exclusively feature Coumarin 175 but represents the broader application of the coumarin scaffold.
Coumarin 175 and its derivatives are particularly effective in the design of chemosensors for the trace detection of environmentally and biologically significant anions like cyanide (CN⁻) and hypochlorite (B82951) (OCl⁻). doi.orgresearchgate.net Cyanide is highly toxic, and its detection in water and biological systems is of paramount importance. doi.orgnih.gov
Coumarin-based sensors for cyanide often operate through mechanisms such as nucleophilic addition to the coumarin scaffold, which perturbs the electronic structure of the fluorophore and leads to a distinct change in its fluorescence. doi.org These sensors can achieve very low detection limits, making them suitable for monitoring trace amounts of cyanide. researchgate.netmdpi.com Similarly, probes for hypochlorite have been developed that show a selective and sensitive response, enabling its detection in various samples, including fruits and vegetables. researchgate.net
Intracellular Chemical Sensing and Imaging Mechanistic Studies
The application of Coumarin 175 extends into the realm of cell biology, where its excellent photostability and biocompatibility make it a valuable tool for intracellular sensing and imaging. sci-hub.seacs.org Fluorescent probes based on the coumarin scaffold can be designed to target specific cellular organelles and report on the local chemical environment. rsc.org
These probes can be used to monitor dynamic processes within living cells, such as changes in pH, viscosity, and the concentration of specific ions or reactive oxygen species. rsc.orgunigoa.ac.inmdpi.com For example, coumarin-based probes have been developed to visualize and track lipid droplets and to monitor viscosity changes within mitochondria. acs.orgrsc.org The ability to perform real-time imaging of these intracellular parameters provides invaluable insights into cellular function and dysfunction. acs.org
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The unique photophysical properties of Coumarin 175 have led to its widespread use in the development of advanced tools for scientific research. Its applications span across various disciplines, including the visualization of intricate cellular processes, monitoring of biological activities, and detection of reactive chemical species.
1 Visualization of Cellular Processes (e.g., Lipid Droplets)
Coumarin 175 and its derivatives are instrumental in the visualization of cellular components, particularly lipid droplets (LDs). acs.orgnih.gov These organelles are crucial for lipid metabolism and storage, and their dysregulation is linked to various diseases. acs.org The lipophilic nature of certain coumarin-based probes allows for their selective accumulation within the nonpolar environment of LDs. acs.orgacs.org
Researchers have developed π-extended coumarin derivatives that exhibit high fluorescence quantum yields and solvatochromic shifts, making them excellent candidates for staining and imaging LDs in both living and fixed cells. acs.org These probes have been successfully used to visualize the formation of LDs and to estimate their polarity through fluorescence lifetime imaging microscopy (FLIM). acs.org Furthermore, two-photon absorption fluorescent probes based on lipophilic coumarins have been synthesized for the high-selectivity imaging of LDs in HeLa cells. acs.orgnih.gov These probes offer good biocompatibility and photostability, enabling super-resolution visualization and real-time tracking of LD movements. acs.orgnih.gov
| Probe Type | Application | Key Features | Cell Line |
| π-extended coumarin (PC6S) | Visualization and polarity estimation of lipid droplets | High fluorescence quantum yield, solvatochromic shift, high photostability | Living and fixed cells, fatty liver model mice |
| Two-photon absorption coumarin probes | Super-resolution visualization and dynamic tracking of lipid droplets | High selectivity, good biocompatibility, excellent photostability | HeLa cells |
2 Monitoring Enzyme Activities and Protein Interactions
Coumarin-based compounds serve as versatile platforms for designing fluorescent probes to monitor enzyme activities and protein interactions. The fluorescence of coumarin can be modulated by specific enzymatic reactions, providing a clear "off-on" or ratiometric signal. Coumarin derivatives are widely used as substrates for detecting enzymatic activity in various formats, including cell-based assays and solution-based measurements. thermofisher.com For instance, coumarins have been utilized in studies of enzyme inhibition, such as with carbonic anhydrase.
The core structure of coumarin can be chemically modified to create probes that are sensitive to specific protein environments. For example, coumarin-based fluorescent probes have been developed for competitive binding assays with proteins like the peroxisome proliferator-activated receptor gamma (PPARγ). mdpi.com These probes allow for the study of ligand-protein binding events, which is crucial for drug discovery and understanding biological pathways. mdpi.com
3 Detection of Reactive Oxygen Species (e.g., Peroxynitrite, Hydrogen Sulfide)
The development of fluorescent probes for the detection of reactive oxygen species (ROS) and other reactive molecules is a significant area of research where coumarin derivatives have made a substantial impact. These probes are designed to react specifically with a target molecule, resulting in a change in their fluorescent properties.
For the detection of hydrogen sulfide (B99878) (H₂S), a key gaseous signaling molecule, several coumarin-based fluorescent probes have been synthesized. nih.govrsc.orgnih.govmdpi.commedchemexpress.com These probes often work on an "off-on" mechanism, where the non-fluorescent probe is converted into a highly fluorescent coumarin derivative upon reaction with H₂S. rsc.org These probes have demonstrated high sensitivity, selectivity, and rapid response times, enabling the detection of H₂S in buffer solutions, serum, and living cells. nih.govrsc.org For example, a probe named CMHS was designed based on a coumarin fluorophore and showed a 180-fold fluorescence enhancement upon reacting with H₂S. rsc.org Another probe, Cou-H₂S, utilized a trifluoromethyl coumarin scaffold and a 2-pyridyl disulfide recognition group to achieve a low detection limit of 25 nM for H₂S. nih.gov
Coumarin-boronic acid (CBA) has been employed as a probe for detecting hydrogen peroxide, another important ROS. mdpi.com The reaction of CBA with hydrogen peroxide yields the highly fluorescent 7-hydroxycoumarin, allowing for sensitive quantification. mdpi.com Additionally, a customizable coumarin-phenylhydrazine-carboxyl (CPC) molecule has been developed to monitor peroxynitrite (ONOO⁻) in mitochondria. nih.gov
| Target Species | Probe Type | Detection Mechanism | Key Features |
| Hydrogen Sulfide (H₂S) | Coumarin-based "off-on" probes (e.g., CMHS, Cou-H₂S) | Nucleophilic reaction with H₂S releases fluorescent coumarin | High sensitivity and selectivity, rapid response, low detection limits |
| Hydrogen Peroxide (H₂O₂) | Coumarin-boronic acid (CBA) | Reaction with H₂O₂ produces fluorescent 7-hydroxycoumarin | High sensitivity |
| Peroxynitrite (ONOO⁻) | Coumarin-phenylhydrazine-carboxyl (CPC) | Functional ON–OFF mechanism | Dual-response for peroxynitrite and polarity |
4 Selective Discrimination of Biothiols (e.g., Thiophenols, Glutathione (B108866), Cysteine, Homocysteine)
The ability to selectively detect and discriminate between different biothiols is crucial for understanding their roles in cellular redox homeostasis. Coumarin-based fluorescent probes have been engineered for this purpose, often exploiting the differential reactivity of various thiol-containing molecules.
For the specific detection of thiophenols, which are toxic environmental pollutants, coumarin-based fluorescent probes have been designed. acs.orgcapes.gov.bracs.org These probes can distinguish thiophenols from aliphatic thiols with high selectivity and sensitivity, often exhibiting a significant fluorescence enhancement upon reaction. acs.orgcapes.gov.br One such probe demonstrated a greater than 280-fold increase in fluorescence and was successfully used to quantify thiophenols in water samples and for imaging in HEK293 cells. capes.gov.br
The discrimination between biologically important thiols like glutathione (GSH), cysteine (Cys), and homocysteine (Hcy) is a more challenging task due to their structural similarities. researchgate.net However, researchers have developed coumarin-based probes that can differentiate GSH from Cys and Hcy. researchgate.net The mechanism often involves a multi-step reaction where the initial nucleophilic substitution by the thiol is followed by a subsequent intramolecular reaction that is unique to either GSH or the other biothiols, leading to distinct fluorescence responses. researchgate.net For instance, a probe was designed where the chlorine atom is replaced by the thiolate of a biothiol. While Cys and Hcy undergo a further reaction, GSH does not, allowing for its selective detection. researchgate.net
5 Organelle-Targeted Probes for Subcellular Localization Studies
To understand the complex functions of cellular organelles, it is essential to develop probes that can specifically accumulate in these subcellular compartments. The versatile scaffold of coumarin allows for the incorporation of targeting moieties that direct the probe to specific organelles.
For instance, coumarin-based probes have been designed to target mitochondria, the powerhouses of the cell. acs.org By attaching a mitochondria-targeting group to the coumarin fluorophore, researchers can specifically visualize these organelles and study their functions. Similarly, coumarin derivatives have been developed to target other organelles like lysosomes and the endoplasmic reticulum. researchgate.net A notable example is the development of a fluorescent molecule, CPC, which can simultaneously monitor peroxynitrite in mitochondria and polarity in lipid droplets, enabling the study of interplay between these two organelles. nih.gov The ability to target multiple organelles with a single probe or a set of spectrally distinct probes is a significant advancement in cellular imaging. researchgate.net
6 Super-resolution and Dynamic Tracking in Cellular Imaging
The advent of super-resolution microscopy techniques has broken the diffraction limit of light, enabling the visualization of cellular structures with unprecedented detail. Coumarin-based fluorescent probes have been adapted for these advanced imaging modalities. Their excellent photostability and brightness make them suitable for techniques like Structured Illumination Microscopy (SIM) and Stochastic Optical Reconstruction Microscopy (STORM). acs.orgnih.govresearchgate.netnikon.com
Researchers have developed coumarin-based probes specifically for super-resolution imaging of lipid droplets. acs.orgnih.gov These probes have allowed for the quantitative analysis of the number and diameter of lipid droplets in cells. acs.orgnih.gov Furthermore, their photostability enables dynamic tracking of the movement of these organelles in real-time. acs.orgnih.gov The development of photochromic and spontaneously blinking fluorophores based on coumarin has also been reported, which are particularly useful for single-molecule localization microscopy (SMLM). biorxiv.org These "glitter bomb" strategies, where a coumarin moiety is appended to another dye, create labels that can be switched between fluorescent and dark states, a key requirement for SMLM. biorxiv.org
Detection and Quantification in Water Samples
7 Photosensitizers in Phototherapy (Mechanism of Reactive Oxygen Species Generation)
In addition to their use in imaging, coumarins can act as photosensitizers in photodynamic therapy (PDT), a minimally invasive cancer treatment. frontiersin.org Upon excitation with light of a specific wavelength, a photosensitizer can transfer its energy to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen (¹O₂), which are toxic to cancer cells. acs.org
Coumarin derivatives have been investigated for their potential as photosensitizers. acs.org The mechanism of ROS generation typically involves the photosensitizer being excited to its singlet state, followed by intersystem crossing to a longer-lived triplet state. This triplet state can then interact with ground-state triplet oxygen (³O₂) via two main pathways:
Type I Reaction: The photosensitizer in its triplet state can react with a substrate to produce radicals, which then react with oxygen to form ROS.
Type II Reaction: The triplet photosensitizer directly transfers its energy to ³O₂, generating the highly reactive singlet oxygen (¹O₂).
Research has shown that nanoencapsulation of a coumarin photosensitizer can enhance the generation of singlet oxygen, suggesting that the hydrophobic environment of the nanocarrier has a positive effect on the Type II PDT photochemical reaction. acs.org
Q & A
Q. What are the standard analytical techniques for characterizing Coumarin 175’s structural integrity and purity?
Coumarin 175 is typically characterized using nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS). For NMR, parameters such as solvent choice (e.g., deuterated chloroform) and concentration optimization are critical to resolving proton environments. HPLC with UV detection (e.g., λ = 254 nm) can assess purity, while MS confirms molecular weight. Ensure calibration with reference standards and replicate measurements to validate reproducibility .
| Technique | Key Parameters | Application to Coumarin 175 |
|---|---|---|
| NMR | Solvent: CDCl₃, 400 MHz | Assign proton/carbon shifts |
| HPLC | Column: C18, λ = 254 nm | Purity assessment (>98%) |
| MS | ESI+ mode | Confirm [M+H]⁺ ion |
Q. How should researchers design a reproducible synthesis protocol for Coumarin 175?
A robust synthesis protocol requires:
- Reaction Conditions : Optimize temperature, solvent (e.g., ethanol), and catalyst (e.g., H₂SO₄) for condensation reactions.
- Purification : Use recrystallization (e.g., ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate).
- Validation : Cross-check yields and purity via melting point analysis and HPLC. Document deviations (e.g., side products) in supplementary materials .
Q. What statistical methods are recommended for analyzing Coumarin 175’s spectroscopic data?
Linear regression (e.g., comparing theoretical vs. experimental NMR shifts) and error analysis (e.g., root-mean-square deviation) are essential. For UV-Vis data, use Beer-Lambert law validation and outlier detection (e.g., Grubbs’ test) to ensure data reliability .
Advanced Research Questions
Q. How can computational methods like DFT predict Coumarin 175’s spectroscopic properties?
Density functional theory (DFT) at the B3LYP/6-311G(d,p) level optimizes molecular geometry and calculates NMR chemical shifts. Compare theoretical results with experimental data to validate accuracy. For photophysical properties (e.g., fluorescence), time-dependent DFT (TD-DFT) models electronic transitions .
| Computational Task | Method | Outcome Example |
|---|---|---|
| Geometry Optimization | B3LYP/6-311G(d,p) | Bond length accuracy ±0.02 Å |
| NMR Prediction | GIAO method | R² = 0.98 vs. experimental |
Q. What strategies resolve contradictions between experimental and theoretical data in Coumarin 175’s photophysical analysis?
- Cross-Validation : Use multiple techniques (e.g., fluorescence lifetime vs. quantum yield measurements).
- Error Source Analysis : Check solvent effects, instrument calibration, and computational basis sets.
- Peer Review : Compare findings with prior studies (e.g., solvent polarity impacts on emission spectra) .
Q. How to design experiments investigating Coumarin 175’s solvent-dependent fluorescence quenching?
Q. What ethical considerations apply when publishing conflicting data on Coumarin 175’s reactivity?
Disclose all experimental conditions (e.g., moisture levels, catalyst purity) to enable replication. Acknowledge limitations (e.g., side reactions) in the discussion section. Adhere to journal guidelines for data availability and conflict-of-interest statements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
